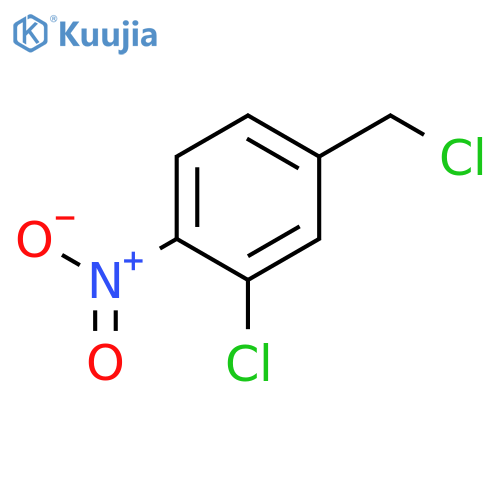

Cas no 77455-59-5 (2-chloro-4-(chloromethyl)-1-nitrobenzene)

2-chloro-4-(chloromethyl)-1-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-chloro-4-(chloromethyl)-1-nitro-

- 2-chloro-4-(chloromethyl)-1-nitrobenzene

- EN300-127565

- 976-830-0

- 77455-59-5

- SCHEMBL550266

-

- インチ: InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2

- InChIKey: CWZFCODXQLRLSI-UHFFFAOYSA-N

計算された属性

- 精确分子量: 204.9697338Da

- 同位素质量: 204.9697338Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- XLogP3: 2.8

2-chloro-4-(chloromethyl)-1-nitrobenzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127565-10.0g |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95% | 10g |

$3191.0 | 2023-05-24 | |

| 1PlusChem | 1P0281JI-500mg |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95% | 500mg |

$778.00 | 2024-04-21 | |

| Enamine | EN300-127565-100mg |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95.0% | 100mg |

$257.0 | 2023-10-01 | |

| Enamine | EN300-127565-10000mg |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95.0% | 10000mg |

$3191.0 | 2023-10-01 | |

| Aaron | AR0281RU-10g |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95% | 10g |

$4413.00 | 2023-12-15 | |

| Enamine | EN300-127565-50mg |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95.0% | 50mg |

$174.0 | 2023-10-01 | |

| Enamine | EN300-127565-1000mg |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95.0% | 1000mg |

$743.0 | 2023-10-01 | |

| 1PlusChem | 1P0281JI-100mg |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95% | 100mg |

$369.00 | 2024-04-21 | |

| Enamine | EN300-127565-0.1g |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95% | 0.1g |

$257.0 | 2023-05-24 | |

| Enamine | EN300-127565-2.5g |

2-chloro-4-(chloromethyl)-1-nitrobenzene |

77455-59-5 | 95% | 2.5g |

$1454.0 | 2023-05-24 |

2-chloro-4-(chloromethyl)-1-nitrobenzene 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

2-chloro-4-(chloromethyl)-1-nitrobenzeneに関する追加情報

Benzene, 2-chloro-4-(chloromethyl)-1-nitro-

The compound CAS No 77455-59-5, also known as Benzene, 2-chloro-4-(chloromethyl)-1-nitro-, is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a nitro group at position 1, a chlorine atom at position 2, and a chloromethyl group at position 4. These substituents impart distinctive chemical and physical properties to the molecule, making it valuable for both academic research and industrial applications.

Recent studies have highlighted the importance of understanding the synthesis and reactivity of this compound. Researchers have explored various methods to synthesize Benzene, 2-chloro-4-(chloromethyl)-1-nitro- efficiently. One notable approach involves the nitration of chloromethyl-substituted benzene derivatives under controlled conditions. This method ensures high yield and purity, which are critical for its use in downstream applications. The nitration process is typically carried out using mixed acid systems, where the reaction conditions are carefully optimized to avoid unwanted side reactions.

The chemical properties of this compound are heavily influenced by its substituents. The nitro group at position 1 is a strong electron-withdrawing group, which significantly affects the electronic structure of the benzene ring. This leads to enhanced reactivity in certain chemical reactions, such as nucleophilic aromatic substitution. The chloromethyl group at position 4 introduces additional functionality, making this compound versatile in its applications. For instance, the chloromethyl group can act as a leaving group in substitution reactions or serve as a site for further functionalization.

One of the most promising areas of research involving Benzene, 2-chloro-4-(chloromethyl)-1-nitro- is its application in materials science. Scientists have investigated its potential as a precursor for advanced materials such as polymers and high-performance composites. The unique combination of substituents allows for tailored properties in these materials, including improved thermal stability and mechanical strength. Recent findings suggest that incorporating this compound into polymer matrices can significantly enhance their performance under harsh environmental conditions.

In addition to its material science applications, this compound has also found use in pharmaceutical research. The nitro group and chloromethyl substituent provide opportunities for designing bioactive molecules with specific pharmacological properties. Researchers have explored its role in drug delivery systems, where it serves as a scaffold for attaching therapeutic agents or targeting moieties. Its ability to undergo various chemical transformations makes it an attractive candidate for drug design and development.

The physical properties of Benzene, 2-chloro-4-(chloromethyl)-1-nitro- are well-documented. It exists as a crystalline solid at room temperature with a melting point of approximately 85°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling during synthesis and purification processes. The compound is also relatively stable under normal storage conditions when protected from light and moisture.

From an environmental perspective, understanding the fate and transport of this compound is crucial for ensuring safe handling and disposal practices. Recent studies have examined its degradation pathways under various environmental conditions, including aerobic and anaerobic microbial degradation. These studies have shown that while the compound is resistant to abiotic degradation processes such as photolysis, it can be effectively biodegraded under specific microbial conditions.

In conclusion, Benzene, 2-chloro-4-(chloromethyl)-1-nitro- (CAS No 77455-59-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis, materials science, and pharmaceutical research. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in modern chemistry.

77455-59-5 (2-chloro-4-(chloromethyl)-1-nitrobenzene) Related Products

- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)

- 740789-42-8(2-Chloro-5-aminophenol)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)

- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)